5-({[(3-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one
Description
5-(((3-Chlorobenzyl)thio)methyl)isoxazol-3(2H)-one is a synthetic organic compound that features an isoxazole ring, a sulfur atom, and a chlorobenzyl group
Properties
CAS No. |
89660-75-3 |
|---|---|
Molecular Formula |
C11H10ClNO2S |
Molecular Weight |
255.72 g/mol |
IUPAC Name |
5-[(3-chlorophenyl)methylsulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C11H10ClNO2S/c12-9-3-1-2-8(4-9)6-16-7-10-5-11(14)13-15-10/h1-5H,6-7H2,(H,13,14) |
InChI Key |
PJYLNBIPSMSHCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSCC2=CC(=O)NO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((3-Chlorobenzyl)thio)methyl)isoxazol-3(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with a thiol group.
Thioether Formation: The final step involves the formation of the thioether linkage between the chlorobenzyl group and the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(((3-Chlorobenzyl)thio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the isoxazole ring or the chlorobenzyl group.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced isoxazole derivatives.
Substitution: Substituted chlorobenzyl derivatives.
Scientific Research Applications
5-(((3-Chlorobenzyl)thio)methyl)isoxazol-3(2H)-one has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It could be used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(((3-Chlorobenzyl)thio)methyl)isoxazol-3(2H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring and the chlorobenzyl group could play key roles in binding to these targets, while the thioether linkage may influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Thioether Compounds: Molecules featuring sulfur atoms bonded to carbon atoms.
Chlorobenzyl Compounds: Compounds with chlorobenzyl groups attached to various functional groups.
Uniqueness
5-(((3-Chlorobenzyl)thio)methyl)isoxazol-3(2H)-one is unique due to the combination of its structural features, which may confer specific reactivity and binding properties not found in other compounds
Biological Activity
5-({[(3-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one, commonly referred to as a chlorinated oxazole derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic potentials, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features an oxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of the chlorophenyl and sulfanyl groups enhances its reactivity and biological potential. The molecular formula is with a molecular weight of approximately 245.72 g/mol.
Antimicrobial Activity
Chlorinated oxazole derivatives have been reported to possess antimicrobial properties. In vitro studies demonstrate that these compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Comparative Analysis with Related Compounds
To understand the biological activity of this compound better, it is essential to compare it with structurally related compounds. The following table summarizes key features and biological activities of selected oxazole derivatives:
| Compound Name | Structure | Notable Biological Activity |
|---|---|---|
| 5-(3-Chlorophenyl)-1,3-thiazole | Thiazole | Antifungal activity |
| 4-Chloro-N-(phenyl)benzamide | Benzamide | Anti-inflammatory properties |
| Ethyl 5-{[(3-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate | Carboxylate | Antimicrobial activity |
Case Studies
- Anticancer Efficacy : A study investigated the effects of a related oxazole compound on human cancer cell lines. Results showed significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. These findings suggest that the oxazole scaffold may be a promising target for anticancer drug development .
- Antimicrobial Testing : A series of experiments evaluated the antimicrobial activity of various oxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the oxazole ring enhance antibacterial potency, highlighting the importance of structural modifications in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
